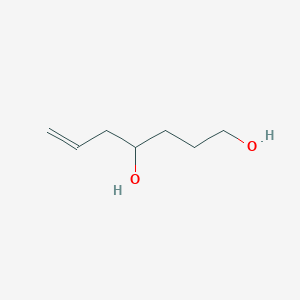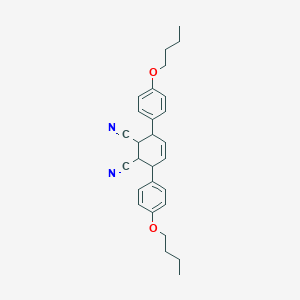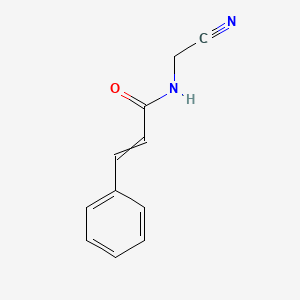methanone CAS No. 89881-45-8](/img/structure/B14388023.png)
[4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone is a complex organic compound that features a piperidine ring substituted with hydroxy, sulfonyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the hydroxy, sulfonyl, and phenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and yield. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonyl group may produce a sulfide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)proline: A related compound with a proline backbone instead of a piperidine ring.
4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-yl](phenyl)methanone analogs: Compounds with similar structures but different substituents on the piperidine ring or phenyl groups.
Uniqueness
The uniqueness of 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-4-phenylpiperidin-3-ylmethanone lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications and distinguishes it from other similar molecules.
Propriétés
Numéro CAS |
89881-45-8 |
|---|---|
Formule moléculaire |
C25H25NO4S |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
[4-hydroxy-1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25NO4S/c1-19-12-14-22(15-13-19)31(29,30)26-17-16-25(28,21-10-6-3-7-11-21)23(18-26)24(27)20-8-4-2-5-9-20/h2-15,23,28H,16-18H2,1H3 |
Clé InChI |
KYFFUGBJDPNZBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



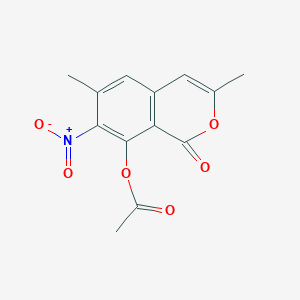
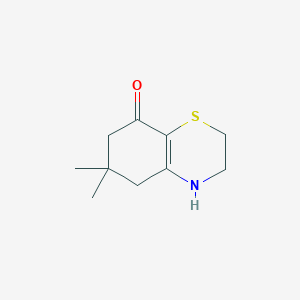
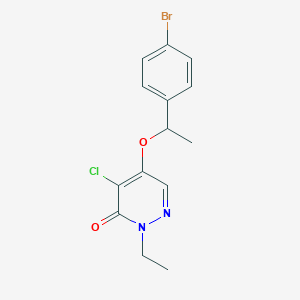
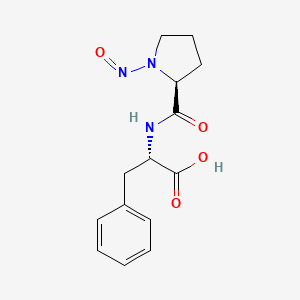
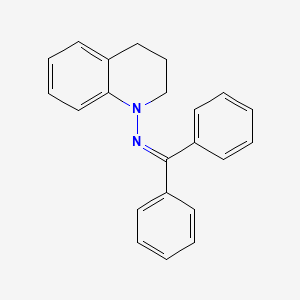
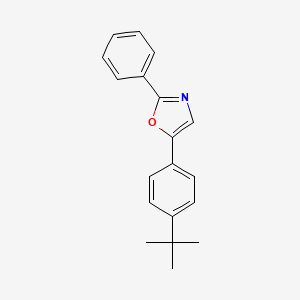
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
